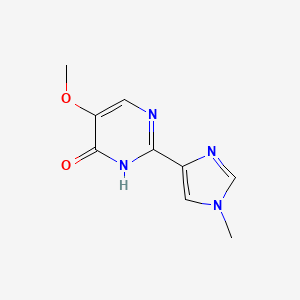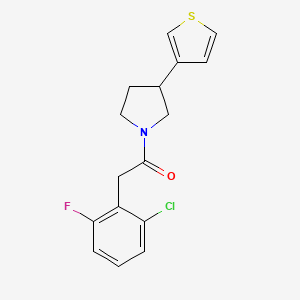
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, also known as CFE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrrolidine class of chemicals and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Enantioselective Syntheses and Mechanistic Insights
- Research has demonstrated the potential of using specific chemical treatments to achieve highly enantioselective syntheses of related compounds, highlighting the importance of solvent-dependent reactions for synthesizing derivatives with high enantioselectivity and yields. This approach has been applied to synthesize (S)-2-aryl-Boc-pyrrolidines, showcasing the method's effectiveness across a range of derivatives including phenyl, chlorophenyl, and fluorophenyl, among others, with significant enantiomeric excesses (Wu, Lee, & Beak, 1996).
Synthesis, Characterization, and Reactivity Studies
- Another study focused on the synthesis and characterization of a molecule synthesized by hydride transfer reactions, revealing insights into its structure through various analytical techniques. The investigation into its reactivity, stability, and charge transfer properties highlighted its potential applications in nonlinear optics and as a lead compound for anti-cancer drugs (Murthy et al., 2017).
Electrochromic Properties and Polymer Applications
- The electrochemical synthesis of copolymers involving derivatives similar to the query compound has been explored, revealing that such copolymers exhibit varied electrochromic properties, which could be valuable for developing advanced electrochromic devices (Türkarslan et al., 2007).
High Refractive Index Polyimides
- Research into transparent polyimides derived from thiophenyl-substituted benzidines, including compounds related to the query chemical, has shown these materials possess high refractive indices and small birefringences. These properties, along with good thermomechanical stabilities, make them promising for applications requiring transparent materials with high performance (Tapaswi et al., 2015).
Advanced Organic Synthesis Techniques
- The development of novel synthesis methods for creating complex organic frameworks, including those involving the compound of interest, has been reported. Such methods facilitate the construction of diverse organic molecules, potentially leading to new pharmaceuticals, materials, and catalysts (Xiong et al., 2019).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-14-2-1-3-15(18)13(14)8-16(20)19-6-4-11(9-19)12-5-7-21-10-12/h1-3,5,7,10-11H,4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUIVTBUMBDQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2827809.png)
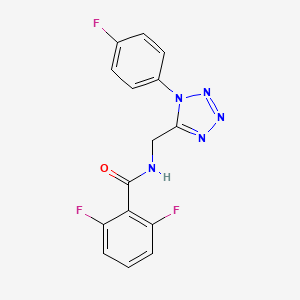
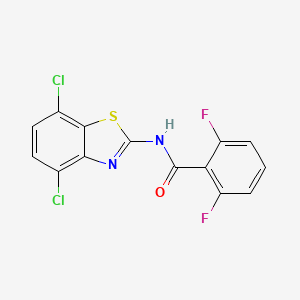




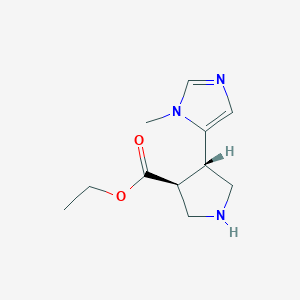
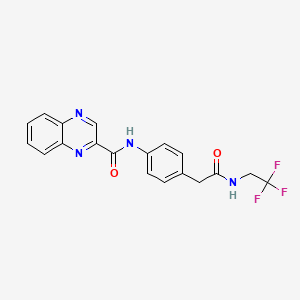
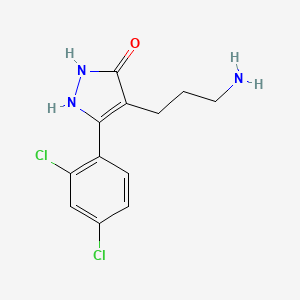

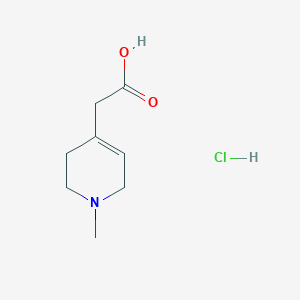
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)
